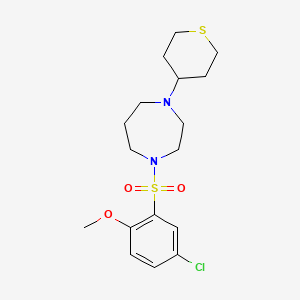

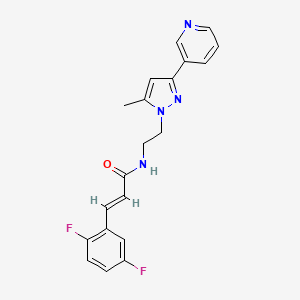

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one" is a heterocyclic molecule that appears to be related to various quinoline and pyrimidine derivatives with potential biological activities. The related compounds in the provided papers exhibit a range of activities, including antitumor, antibacterial, and antioxidant properties, as well as charge transfer material properties for electronic applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves intramolecular cyclization reactions, as seen in the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate . Similarly, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives involves condensation, chlorination, and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one".

Molecular Structure Analysis

Quantum chemical investigations, such as those performed on 4,6-di(thiophen-2-yl)pyrimidine derivatives, can provide insights into the molecular structure of related compounds . Density functional theory (DFT) is commonly used to optimize ground state geometries and analyze frontier molecular orbitals, which are crucial for understanding the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their interactions with other molecules. For instance, the DNA binding behavior of 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives suggests that they can interact with biological macromolecules through non-covalent interactions . Additionally, the bromination reactions of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyrazin-2-ylamides indicate that the quinolone ring is susceptible to electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be characterized using various spectroscopic techniques. For example, vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with DFT calculations, have been used to investigate the structural and vibrational properties of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide . The antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides demonstrate the biological relevance of these compounds, which could be related to their physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One study explored the corrosion inhibition mechanism and effectiveness of pyrimidinone compounds on mild steel in acidic solutions. Quantum chemical calculations revealed the global reactivity of these molecules, which could help in understanding their corrosion inhibition properties (Saha et al., 2016).

Charge Transfer Materials

Another research focused on the electronic, photophysical, and charge transfer properties of pyrimidine derivatives. This study aimed to improve the intra-molecular charge transfer by elongating the pi-backbone along with a push–pull strategy, potentially offering new materials for electronic applications (Irfan, 2014).

Antimicrobial and Antitubercular Activities

Research on pyrimidine-azitidinone analogues revealed their potential in antimicrobial and antitubercular applications. These compounds were synthesized and tested against bacterial, fungal strains, and mycobacterium tuberculosis, showing promising results for future antibacterial and antituberculosis drug development (Chandrashekaraiah et al., 2014).

Antitubercular Activity

A study on the synthesis of pyrimidin-2-ylamides of dihydroquinoline-3-carboxylic acids aimed at investigating their microbiological properties, including antitubercular activity. This research contributes to the development of new treatments for tuberculosis (Ukrainets et al., 2009).

Synthetic Chemistry and Material Science

Several studies have focused on the synthesis of new compounds containing the pyrimidinone moiety for various applications, including the development of new materials and the study of their biological activities. For instance, the synthesis of pyrimidine-annulated heterocycles via radical cyclization offers a pathway to new compounds with potential biological or material applications (Majumdar & Mukhopadhyay, 2003).

Eigenschaften

IUPAC Name |

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-14(10-21-13-7-8-16-15(20)17-13)18-9-3-5-11-4-1-2-6-12(11)18/h1-2,4,6-8H,3,5,9-10H2,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZCVWAFOWYEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

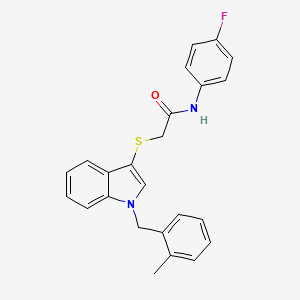

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2522722.png)

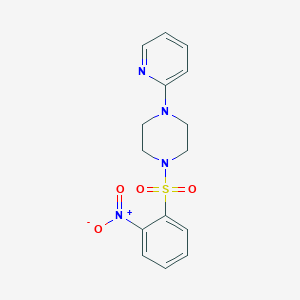

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2522723.png)

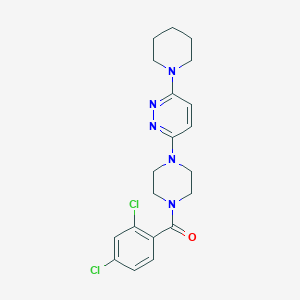

![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2522732.png)

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)